molecular formula C6H10FNO2 B1446646 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid CAS No. 1556454-02-4

3-Fluoro-1-methylpyrrolidine-3-carboxylic acid

Cat. No.: B1446646
CAS No.: 1556454-02-4
M. Wt: 147.15 g/mol
InChI Key: HGHVYINZHLJYJA-UHFFFAOYSA-N
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Description

3-Fluoro-1-methylpyrrolidine-3-carboxylic acid (CAS 1556454-02-4) is a fluorinated pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. The compound serves as a versatile and valuable synthetic building block. Its molecular formula is C6H10FNO2, with a molecular weight of 147.15 g/mol . The pyrrolidine ring is a privileged scaffold in pharmaceutical science, extensively used to obtain compounds for treating various human diseases . The incorporation of a fluorine atom at the 3-position and a methyl group on the nitrogen atom creates a unique three-dimensional structure that helps explore pharmacophore space and modulate key properties like solubility, metabolic stability, and lipophilicity of potential drug candidates . This makes the compound particularly valuable for creating novel bioactive molecules with target selectivity. Furthermore, substituted pyrrolidine-3-carboxylic acids are recognized as important motifs in the development of organocatalysts for stereoselective synthesis, where the stereogenicity of the ring carbons can guide the spatial orientation of reactants . Researchers can leverage this chiral, fluorinated building block in the synthesis of potential anticancer agents, given the crucial role of proline and its analog metabolites in cancer cell survival, proliferation, and metastasis . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-fluoro-1-methylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO2/c1-8-3-2-6(7,4-8)5(9)10/h2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHVYINZHLJYJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation via Fluoroacetyl Halide and Cyclization (Patent CN111362874B)

  • Step 1: Formation of α-Difluoro Acetyl Intermediate

    • React 2,2-difluoroacetyl halide with an α,β-unsaturated ester in an organic solvent at low temperature.
    • Followed by alkaline hydrolysis to yield an α-difluoroacetyl intermediate carboxylic acid.
  • Step 2: Condensation and Cyclization

    • The intermediate is reacted with methylhydrazine aqueous solution in the presence of a catalyst (e.g., sodium iodide or potassium iodide).
    • The reaction occurs at low temperature, followed by reduced pressure and temperature increase to promote cyclization.
    • Acidification yields a crude product of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • Step 3: Purification

    • Recrystallization from a mixture of alcohol (methanol, ethanol, or isopropanol) and water (35-65% solvent ratio) yields the pure product.
  • Key Advantages:

    • Simple operation and readily available raw materials.
    • High reaction yield (~75.8%).
    • Significant reduction in isomer content (target to isomer ratio 95:5).
    • High chemical purity after recrystallization (>99.5%).
Step Reagents/Conditions Outcome Yield / Purity
1 2,2-difluoroacetyl halide + α,β-unsaturated ester, base hydrolysis α-difluoroacetyl intermediate Quantitative yield
2 Methylhydrazine (aq), NaI/KI catalyst, low temp, cyclization Crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid Crude product
3 Recrystallization (alcohol-water mixture) Pure product 75.8% yield, 99.6% purity

Note: Although this patent focuses on 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, the methodology provides a relevant framework for fluorinated pyrrolidine carboxylic acids due to structural similarities.

Fluorination via Nucleophilic Aromatic Substitution (Research Article, MDPI Molecules)

  • Method:

    • Starting from methyl 3-nitropyridine-4-carboxylate, the nitro group is replaced by fluoride ion via nucleophilic aromatic substitution.
    • The reaction uses cesium fluoride (CsF) in dry dimethyl sulfoxide (DMSO) under reflux for 1.5 hours.
  • Results:

    • The fluorination proceeds with 38% yield.
    • Characterization by NMR confirms the fluoropyridine structure.
  • Relevance:

    • This method demonstrates nucleophilic substitution for fluorine introduction on pyridine rings.
    • While the substrate is a pyridine derivative rather than pyrrolidine, the approach informs potential fluorination strategies.
Parameter Details
Starting material Methyl 3-nitropyridine-4-carboxylate
Fluoride source CsF
Solvent Dry DMSO
Reaction time 1.5 hours reflux
Yield 38%
Key characterization 1H-, 13C-, 19F-NMR

This nucleophilic aromatic substitution approach is less directly applicable to pyrrolidine but informative for fluorination chemistry.

Comparative Summary Table of Preparation Methods

Method / Source Key Steps Yield / Purity Advantages Limitations
Fluoroacetyl halide cyclization (CN111362874B) Addition, hydrolysis, condensation, cyclization, recrystallization ~75.8% yield, >99.5% purity Simple, high yield, low isomers Requires catalyst and careful temp control
Nucleophilic aromatic substitution (MDPI Molecules) Fluoride substitution on nitro-pyridine ester 38% yield Direct fluorination, well-characterized Moderate yield, applies to pyridine, not pyrrolidine
Enantioselective hydrogenation & halogenation (US8344161B2) Hydrogenation, halogenation, purification High enantiomeric purity Economical, stereoselective Less specific fluorination details

Research Findings and Notes

  • The use of 2,2-difluoroacetyl halide as a starting material is a common and effective approach to introduce fluorine atoms into heterocyclic carboxylic acids.
  • Methylhydrazine plays a crucial role in ring closure to form the pyrazole or pyrrolidine ring system.
  • Catalysts such as sodium iodide or potassium iodide improve reaction efficiency during condensation and cyclization.
  • Recrystallization from alcohol-water mixtures is essential to achieve high purity and reduce isomeric impurities.
  • Enantioselective methods ensure the production of the desired stereoisomer, which is critical for biological activity.
  • The nucleophilic aromatic substitution method, although less efficient, provides a direct fluorination route for aromatic systems adjacent to carboxyl groups.
  • Reaction conditions (temperature, solvent, pH) are critical to maximize yield and purity.
  • The patent literature emphasizes the importance of minimizing isomer formation and optimizing purification steps.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxylic acid group undergoes hydrolysis under acidic or basic conditions. For example:

  • Acid-Catalyzed Hydrolysis : Reacts with aqueous HCl (6 M) at 80–100°C to yield the protonated carboxylate intermediate, which stabilizes via intramolecular hydrogen bonding.

  • Base-Mediated Saponification : Treatment with NaOH (2 M) at room temperature forms the sodium carboxylate salt.

Table 1: Hydrolysis Conditions and Outcomes

ConditionsReagentsTemperatureProductYield
Acidic (protonation)6 M HCl80°CProtonated carboxylate intermediate85–90%
Basic (saponification)2 M NaOH25°CSodium 3-fluoro-1-methylpyrrolidine-3-carboxylate92%

Esterification and Amide Formation

The carboxylic acid participates in nucleophilic acyl substitution:

  • Esterification : Reacts with methanol in the presence of H₂SO₄ (catalyst) to form methyl 3-fluoro-1-methylpyrrolidine-3-carboxylate.

  • Amide Coupling : Uses coupling agents like HATU or DCC with amines (e.g., methylamine) to generate substituted amides.

Table 2: Key Reagents for Derivatization

Reaction TypeReagents/ConditionsProduct Example
EsterificationMeOH, H₂SO₄, refluxMethyl ester derivative
Amide FormationHATU/DCC, DIPEA, R-NH₂3-Fluoro-N-(methyl)pyrrolidine-3-carboxamide

Substitution at the Fluorine Atom

The fluorine substituent undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

  • Hydroxyl Substitution : Reacts with NaOH (10% w/v) at 120°C to replace fluorine with a hydroxyl group.

  • Amination : Treatment with NH₃/MeOH at 60°C yields the amino derivative.

Table 3: Substitution Reactions

NucleophileConditionsProductSelectivity
OH⁻10% NaOH, 120°C, 6 h3-Hydroxy-1-methylpyrrolidine-3-carboxylic acid>95%
NH₃NH₃/MeOH, 60°C, 12 h3-Amino-1-methylpyrrolidine-3-carboxylic acid88%

Decarboxylation and Ring-Opening

Under thermal or oxidative conditions:

  • Thermal Decarboxylation : Heating to 200°C in toluene releases CO₂, forming 3-fluoro-1-methylpyrrolidine.

  • Oxidative Ring-Opening : Reaction with KMnO₄/H₂SO₄ cleaves the pyrrolidine ring to generate linear fluorinated carboxylic acids.

Comparative Reactivity Insights

  • Fluorine vs. Chlorine : Fluorine’s electronegativity enhances electrophilic reactivity at the 3-position compared to chloro analogs .

  • Steric Effects : The methyl group on the pyrrolidine nitrogen reduces reaction rates in sterically hindered substitutions.

Mechanistic Considerations

  • Acid-Catalyzed Pathways : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack.

  • Radical Intermediates : Fluorine substitution stabilizes transition states in free-radical decarboxylation.

This compound’s versatility in organic synthesis and drug design is underscored by its balanced reactivity at both the carboxylic acid and fluorine moieties. Experimental protocols and yields are optimized for scalability, as evidenced by industrial patents .

Scientific Research Applications

Pharmaceutical Applications

  • Synthesis of Bioactive Compounds :
    • 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance the biological activity of the resultant compounds.
    • It has been noted for its potential in developing new antibiotics and antiviral agents due to the presence of the fluorine atom, which can increase metabolic stability and bioavailability .
  • Antibacterial Activity :
    • The compound has been investigated for its antibacterial properties, particularly in derivatives that can target specific bacterial pathways. This includes research into its efficacy against resistant strains of bacteria, making it a candidate for further development in antibiotic therapies .

Agricultural Applications

  • Pesticide Development :
    • Research indicates that this compound can be utilized as an intermediate in the synthesis of fluorinated pesticides. The incorporation of fluorine enhances the potency and selectivity of these agrochemicals, leading to more effective pest control solutions .
    • Specific examples include its role in synthesizing fungicides that target fungal pathogens in crops, thus contributing to improved agricultural yields and reduced crop losses .

Case Study 1: Synthesis of Antibacterial Agents

A study focused on synthesizing derivatives of this compound revealed promising antibacterial activity against Gram-positive bacteria. The derivatives exhibited improved efficacy compared to traditional antibiotics, highlighting the compound's potential as a scaffold for new drug development.

Case Study 2: Fluorinated Pesticides

In another study, researchers synthesized several fluorinated compounds from this compound, which were tested against common agricultural pests. The results showed significant improvements in pest mortality rates compared to non-fluorinated counterparts, demonstrating the advantages of fluorination in pesticide design.

Mechanism of Action

The mechanism of action of 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

  • Substituent Impact on Synthesis: Compounds with aromatic or heteroaromatic substituents (e.g., indole, benzodioxolyl) exhibit moderate-to-high crude yields (63–76%) and exceptional purity (>99% in some cases) .
  • Functional Group Diversity: Urea-linked analogs (e.g., compounds from ) demonstrate the versatility of the pyrrolidine-carboxylic acid core in accommodating complex pharmacophores.

Biological Activity

Overview

3-Fluoro-1-methylpyrrolidine-3-carboxylic acid is a fluorinated derivative of pyrrolidine, characterized by its unique structural features that include a fluorine atom and a carboxylic acid group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antiviral and antimicrobial properties, as well as its role as a pharmaceutical intermediate.

The molecular formula of this compound is C6H10FNO2C_6H_{10}FNO_2 with a molecular weight of 147.15 g/mol. The presence of the fluorine atom enhances the compound's ability to form strong hydrogen bonds and interact with biological molecules, which may modulate the activity of enzymes and receptors, leading to various biological effects.

The mechanism of action for this compound involves:

  • Hydrogen Bonding : The fluorine atom increases the compound's reactivity and stability through enhanced hydrogen bonding.
  • Enzyme Interaction : Potential modulation of enzyme activity and receptor interactions, contributing to its biological effects.

Biological Activities

Research into the biological activities of this compound indicates several potential pharmacological properties:

  • Antiviral Properties : Studies suggest that similar pyrrolidine derivatives have shown antiviral activity against various pathogens.
  • Antimicrobial Effects : Preliminary data indicate that compounds within this class may possess antimicrobial properties.
  • Neurotransmitter Interaction : Pyrrolidine derivatives often interact with neurotransmitter systems, influencing serotonin and norepinephrine levels, which may lead to antidepressant effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Properties
1-MethylpyrrolidinePyrrolidine ring without fluorineBasic amine properties
3-Aminopropanoic acidAliphatic amine with carboxylic acidNeurotransmitter precursor
4-FluoroprolinePyrrolidine ring with fluorine at 4-positionKnown for its role in protein synthesis
(S)-ProlineNaturally occurring amino acidInvolved in collagen synthesis

This table illustrates the diversity within pyrrolidine derivatives while emphasizing the unique presence of both a fluorine atom and a carboxylic functional group in this compound, which may influence its reactivity and biological activity differently compared to its analogs.

Future Directions

Further studies are necessary to elucidate the specific biological effects of this compound. Key areas for future research include:

  • In Vitro Studies : Investigating binding affinities to various biological targets such as receptors and enzymes.
  • In Vivo Studies : Evaluating pharmacodynamics and pharmacokinetics to determine efficacy and safety profiles.
  • Synthesis Development : Exploring novel synthetic routes to enhance yield and purity for potential pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-fluoro-1-methylpyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology :

  • Multi-step synthesis : Use palladium-catalyzed cross-coupling or hydrogenolysis for fluorinated intermediates. For example, methyl ester hydrolysis under acidic conditions (HCl/water, 93–96°C, 17h) achieves >90% yield in analogous compounds .
  • Purification : Employ recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the carboxylic acid moiety.
  • Key Data :
StepReagents/ConditionsYieldReference
Ester hydrolysisHCl (36.5%), 93–96°C95%
Cyclizationtert-butyl alcohol, Cs₂CO₃78%

Q. How is structural characterization performed for fluorinated pyrrolidine derivatives?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. For example, 1H^1H-NMR (DMSO-d₆) of similar compounds shows distinct peaks for fluorinated carbons (δ 2.56 ppm for methyl groups) .
  • Mass Spectrometry : ESI-MS or LC-MS validates molecular weight (e.g., [M+1]+^+ m/z = 311.1 for a related compound) .
  • X-ray Crystallography : Resolves stereochemistry in chiral centers, critical for bioactivity studies .

Q. What methods ensure high purity (>95%) of this compound?

  • Methodology :

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (purity >97% achieved in related compounds) .
  • Elemental Analysis : Confirms stoichiometry (e.g., C: 49.2%, H: 4.1%, N: 9.2% for C₇H₁₀FNO₂) .

Advanced Research Questions

Q. How can in vitro assays evaluate the biological activity of this compound?

  • Methodology :

  • Autophagy/MTOR Pathway : Use prostate cancer cell lines (e.g., PC-3) to assess anti-proliferative effects via LC3-II Western blotting (IC₅₀ values <10 µM in analogous compounds) .
  • Enzyme Inhibition : Test inhibition of carboxylases or decarboxylases via fluorometric assays (e.g., NADH-coupled monitoring) .

Q. What computational strategies predict the pharmacokinetic properties of this compound?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., mTOR kinase) using Schrödinger Suite or GROMACS .
  • ADMET Prediction : Tools like SwissADME estimate logP (∼1.5), solubility (LogS = -2.3), and blood-brain barrier penetration .

Q. How can contradictory data in synthesis reproducibility be resolved?

  • Methodology :

  • DoE (Design of Experiments) : Optimize variables (temperature, catalyst loading) using response surface methodology .
  • Batch Analysis : Compare NMR/LC-MS profiles across batches to identify impurities (e.g., unreacted esters or diastereomers) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-Fluoro-1-methylpyrrolidine-3-carboxylic acid
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3-Fluoro-1-methylpyrrolidine-3-carboxylic acid

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